![molecular formula C11H16N2O B2515235 1-[(2-メチル-1,3-オキサゾール-4-イル)メチル]-3-メチリデンピペリジン CAS No. 2097897-68-0](/img/structure/B2515235.png)
1-[(2-メチル-1,3-オキサゾール-4-イル)メチル]-3-メチリデンピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. The presence of these rings imparts unique chemical properties, making it a compound of interest in various fields of scientific research. The oxazole ring is known for its biological activity, while the piperidine ring is a common motif in many pharmacologically active compounds.
科学的研究の応用
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
Target of Action
Oxazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets often involve various receptors and enzymes that play crucial roles in numerous biological processes .
Mode of Action
It’s known that oxazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the oxazole derivative .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound and how it interacts with them .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
生化学分析
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Oxazole derivatives have been found to interact with various enzymes or cofactors .
Transport and Distribution
Oxazole derivatives have been found to interact with various transporters or binding proteins .
Subcellular Localization
Oxazole derivatives have been found to be directed to specific compartments or organelles .
準備方法
The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its attachment to the piperidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
化学反応の分析
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the oxazole ring, resulting in the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents. Major products from these reactions include substituted oxazole and piperidine derivatives.
類似化合物との比較
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine can be compared to other oxazole and piperidine derivatives:
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole exhibit similar biological activities but differ in their specific interactions and efficacy.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid share the piperidine ring but have different functional groups, leading to varied chemical and biological properties.
特性
IUPAC Name |
2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFCQLZEZDOYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)
![6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2515154.png)
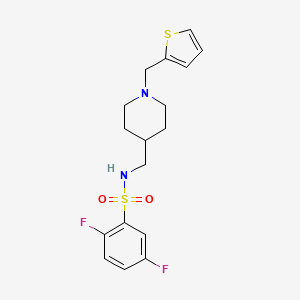
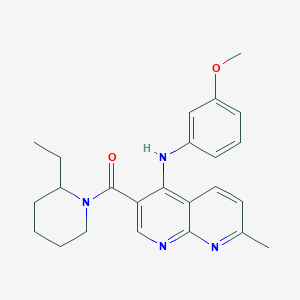
![ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2515159.png)
![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)
![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)
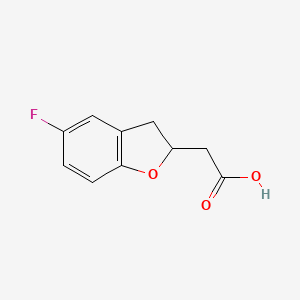
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B2515169.png)
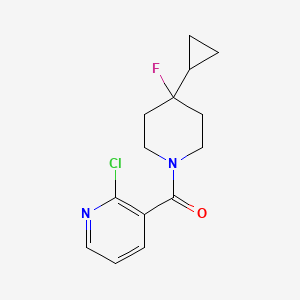
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
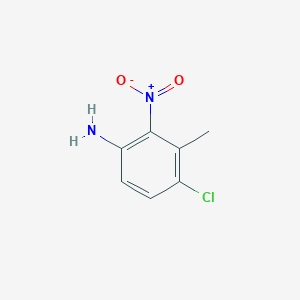
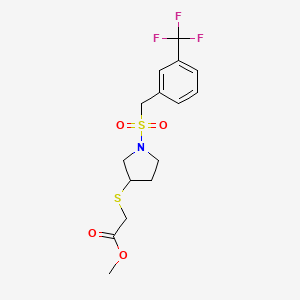
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
